Product packaging for 7-Bromo-2-chlorofuro[3,2-d]pyrimidine(Cat. No.:)

7-Bromo-2-chlorofuro[3,2-d]pyrimidine

Cat. No.: B12836055
M. Wt: 233.45 g/mol
InChI Key: MOEAPIZVOMZEED-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Furo[3,2-d]pyrimidine (B1628203) Research

Research into fused pyrimidine (B1678525) systems, including furo[3,2-d]pyrimidines, has a rich history rooted in the exploration of purine (B94841) isosteres. Pyrimidines are fundamental components of nucleic acids, and their structural analogs have long been investigated for their potential to interfere with biological processes. The synthesis of the parent furo[2,3-d]pyrimidine (B11772683) scaffold was a significant step, leading to the exploration of its various isomers and derivatives. researchgate.netrsc.org Over the decades, the focus has expanded from fundamental synthesis to the systematic investigation of their therapeutic potential. The development of new synthetic methodologies has allowed for the creation of a diverse library of substituted furo[3,2-d]pyrimidines, enabling detailed structure-activity relationship (SAR) studies.

Significance of Furo[3,2-d]pyrimidine Scaffolds in Medicinal Chemistry and Chemical Biology

The furo[3,2-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. researchgate.net Their mechanism of action often involves the inhibition of key enzymes, such as kinases, which are crucial for cell signaling and proliferation. nih.gov The structural rigidity of the fused ring system, combined with the potential for diverse substitutions, allows for the fine-tuning of their biological activity and pharmacokinetic properties. For instance, the introduction of different functional groups can modulate their solubility, metabolic stability, and target specificity.

Overview of 7-Bromo-2-chlorofuro[3,2-d]pyrimidine as a Research Interest

While extensive research has been conducted on the broader class of furo[3,2-d]pyrimidines, this compound itself is a more specialized research chemical. Its primary interest lies in its utility as a versatile building block for the synthesis of more complex molecules. The presence of two distinct halogen atoms at reactive positions (2 and 7) allows for selective functionalization through various cross-coupling reactions. This enables the introduction of a wide array of substituents, facilitating the exploration of the chemical space around the furo[3,2-d]pyrimidine core. Although specific biological activity data for this particular compound is not widely published, its potential as a precursor to potent bioactive molecules is significant, driving its relevance in drug discovery and chemical biology research. A patent for the synthesis of the related compound, 7-bromo-4-chlorothiophene [3,2-d] pyrimidine, highlights a potential synthetic pathway for such halogenated fused pyrimidines, suggesting their importance as intermediates. google.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₆H₂BrClN₂O
Molecular Weight 249.45 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents
Reactivity The bromo and chloro substituents are susceptible to nucleophilic substitution and cross-coupling reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrClN2O B12836055 7-Bromo-2-chlorofuro[3,2-d]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2BrClN2O

Molecular Weight

233.45 g/mol

IUPAC Name

7-bromo-2-chlorofuro[3,2-d]pyrimidine

InChI

InChI=1S/C6H2BrClN2O/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2H

InChI Key

MOEAPIZVOMZEED-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C(=CO2)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to the Furo[3,2-d]pyrimidine (B1628203) Core

The construction of the furo[3,2-d]pyrimidine ring system can be approached through various synthetic strategies, primarily involving the sequential or concerted formation of the furan (B31954) and pyrimidine (B1678525) rings.

Ring Closure Strategies for Furan Annulation

The formation of the furan ring onto a pre-existing pyrimidine is a common strategy. One notable, albeit serendipitous, discovery in the synthesis of furo[3,2-d]pyrimidines involves a dimerization process. researchgate.net This reaction leads to a 6-(pyrimidin-4-yl)furo[3,2-d]pyrimidin-7-ol derivative, with a key mechanistic step being a benzoin-type addition. researchgate.net While specific, this highlights the potential for intramolecular cyclizations of appropriately substituted pyrimidines to yield the furo[3,2-d]pyrimidine core.

Pyrimidine Ring Formation Approaches

Conversely, the synthesis can commence with a furan derivative, followed by the construction of the pyrimidine ring. This often involves the use of 2-aminofuran-3-carboxamide (B13019658) or related synthons. These precursors can undergo cyclocondensation reactions with various one-carbon synthons, such as formamide (B127407) or orthoesters, to furnish the pyrimidine ring. While much of the literature focuses on the isomeric furo[2,3-d]pyrimidines, the fundamental principles of pyrimidine ring formation are applicable to the synthesis of the [3,2-d] isomer. researchgate.net

Multicomponent Reactions for Furo[3,2-d]pyrimidine Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex heterocyclic systems. While extensively utilized for the synthesis of the isomeric furo[2,3-d]pyrimidines, the application of MCRs for the direct assembly of the furo[3,2-d]pyrimidine core is less documented. researchgate.netbenthamdirect.com However, the general principles of MCRs, involving the one-pot reaction of three or more starting materials, suggest their potential for the construction of this scaffold. For instance, a reaction involving a suitable furan derivative, an amine, and a carbonyl compound could potentially be adapted for this purpose.

Specific Synthetic Routes Towards 7-Bromo-2-chlorofuro[3,2-d]pyrimidine

The synthesis of the title compound requires the regioselective introduction of bromine and chlorine atoms onto the furo[3,2-d]pyrimidine core. This can be achieved through the halogenation of a pre-formed furo[3,2-d]pyrimidine or by carrying halogenated precursors through the synthetic sequence.

Halogenation Protocols for Selective Bromination and Chlorination

The selective halogenation of the furo[3,2-d]pyrimidine ring system is a critical step. Drawing parallels from the closely related pyrrolo[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine (B1254671) systems, specific halogenating agents can be employed.

For the introduction of bromine at the 7-position, reagents like N-bromosuccinimide (NBS) are commonly used. The reaction conditions, such as solvent and temperature, can be optimized to achieve regioselectivity. The introduction of a chlorine atom at the 2-position can often be accomplished by treating a corresponding 2-hydroxypyrimidine (B189755) precursor with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). nih.gov

It is also conceivable to perform a one-pot dihalogenation, although controlling the regioselectivity might be challenging. The reactivity of the different positions on the furo[3,2-d]pyrimidine ring will dictate the outcome of such reactions.

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound can also be envisioned from appropriately substituted precursors. For instance, a pyrimidine derivative already bearing a chlorine atom at the 2-position and a suitable functional group for furan ring annulation at the 5-position could be a key intermediate. This precursor could then undergo cyclization to form the 2-chlorofuro[3,2-d]pyrimidine, which can subsequently be brominated at the 7-position.

An alternative approach involves starting with a furan derivative that is then elaborated to the final product. For example, a 3-aminofuran-4-carboxylate could be cyclized to form a 2-hydroxyfuro[3,2-d]pyrimidine. This intermediate could then be chlorinated at the 2-position and subsequently brominated at the 7-position to yield the target molecule.

Table of Key Synthetic Reactions

Reaction TypeReagents and ConditionsProductReference
Furan AnnulationDimerization of a pyrimidine derivative via benzoin-type addition6-(pyrimidin-4-yl)furo[3,2-d]pyrimidin-7-ol researchgate.net
Pyrimidine Formation2-Aminofuran-3-carboxamide with formamideFuro[3,2-d]pyrimidin-4-oneAnalogous to researchgate.net
Chlorination2-Hydroxyfuro[3,2-d]pyrimidine with POCl₃2-Chlorofuro[3,2-d]pyrimidineAnalogous to nih.gov
BrominationFuro[3,2-d]pyrimidine with NBS7-Bromofuro[3,2-d]pyrimidineAnalogous to known procedures

Advanced Synthetic Techniques and Conditions

The synthesis of furo[3,2-d]pyrimidine derivatives has evolved to incorporate modern techniques that offer improvements in efficiency, reaction times, and environmental impact over traditional methods.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool in chemical synthesis, known for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. chemicaljournals.comresearchgate.net The rapid and uniform heating provided by microwave irradiation can accelerate reactions that would otherwise require prolonged heating under conventional conditions. chemicaljournals.com

In the context of fused pyrimidine synthesis, MAOS has been effectively employed. For instance, the synthesis of various pyrido[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines has been successfully achieved using microwave heating, often in minutes rather than hours. at.uarsc.orgmdpi.com The synthesis of pyrazolo[1,5-a]pyrimidines, another related heterocyclic system, has also been efficiently conducted under microwave irradiation, demonstrating the broad applicability of this technique. nih.gov While specific MAOS protocols for this compound are not extensively detailed in the literature, the successful application of MAOS to structurally similar scaffolds, such as in the cyclization steps or subsequent derivatizations, suggests its high potential for synthesizing and functionalizing the title compound. mdpi.com For example, microwave-assisted cyclization of cyanoenamines to form tricyclic thieno[3,2-d]pyrimidine cores has been reported, a key step that could be analogous to furo[3,2-d]pyrimidine formation. mdpi.com

Catalyst-Free and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing synthetic routes that minimize waste and avoid the use of toxic or expensive catalysts. nih.goveurekaselect.com Several catalyst-free methods have been reported for the synthesis of pyrimidine-based fused heterocycles.

One notable approach involves the use of deep eutectic solvents (DESs) as recyclable and environmentally benign catalysts and reaction media. nih.gov Another green strategy is the use of visible light irradiation to promote reactions without any catalyst, as demonstrated in the synthesis of pyrano[2,3-d]pyrimidine scaffolds. researchgate.net Furthermore, multicomponent reactions conducted in water, a green solvent, have been developed for the synthesis of related pyrido[2,3-d]pyrimidine (B1209978) derivatives, offering high yields and a reduced environmental footprint. researchgate.net These catalyst-free and green methodologies, while not yet specifically documented for this compound, represent the frontier of sustainable chemical synthesis and are highly applicable to its production. researchgate.netnih.gov

Flow Chemistry Applications in Furo[3,2-d]pyrimidine Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including superior control over reaction parameters like temperature and mixing, enhanced safety for handling hazardous reagents, and straightforward scalability. youtube.com These benefits are particularly valuable in pharmaceutical and fine chemical manufacturing. youtube.com

The application of flow chemistry allows for the precise synthesis of complex molecules and the generation of chemical libraries for drug discovery. youtube.com By integrating steps such as reaction, workup, and purification into a continuous stream, productivity can be significantly increased. youtube.com For the synthesis of furo[3,2-d]pyrimidine derivatives, flow chemistry could enable better control over exothermic reactions, improve yields in multi-step sequences, and facilitate the safe use of otherwise hazardous intermediates. The combination of flow chemistry with other green techniques, such as photocatalysis, has been shown to be effective for heterocyclic synthesis, highlighting a promising avenue for the efficient and scalable production of this compound and its derivatives. rsc.org

Reactivity and Derivatization of this compound

The synthetic value of this compound is largely defined by the distinct reactivity of its bromine and chlorine substituents. This allows for selective functionalization at the C2 and C7 positions, paving the way for the synthesis of a diverse range of derivatives.

Nucleophilic Aromatic Substitution Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic and heteroaromatic rings. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, and its rate is influenced by the nature of the leaving group and the electronic properties of the ring. nih.gov In many activated systems, the typical leaving group reactivity order is F > Cl ≈ Br > I, as the highly electronegative fluorine atom strongly stabilizes the intermediate Meisenheimer complex, and the C-X bond cleavage is not the rate-determining step. masterorganicchemistry.comnih.gov

For this compound, the two halogen atoms are attached to the pyrimidine and furan rings, respectively. The electron-withdrawing nature of the fused pyrimidine ring system activates both positions towards nucleophilic attack. The relative reactivity of the C2-Cl versus the C7-Br bond will depend on the specific nucleophile and reaction conditions. Generally, the chlorine at the C2 position of the pyrimidine ring is expected to be more susceptible to substitution by common nucleophiles (e.g., amines, alkoxides) than the bromine at the C7 position of the furan moiety. This differential reactivity allows for selective, stepwise substitution, enabling the introduction of a variety of functional groups at the C2 position while retaining the C7-bromo group for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov The bromo and chloro substituents on the furo[3,2-d]pyrimidine scaffold serve as excellent handles for these transformations. nih.govresearchgate.net Generally, the C-Br bond is more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C7 position.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) and is widely used to form C-C bonds. libretexts.orgnih.gov The Suzuki-Miyaura reaction has been extensively applied to brominated heterocyclic systems. researchgate.netrsc.orgresearchgate.net By carefully selecting the catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2), base, and solvent, the bromine at C7 of this compound can be selectively coupled with various aryl- or heteroarylboronic acids, leaving the C2-chloro group intact for further derivatization. mdpi.com Microwave assistance can further enhance the efficiency of these couplings. rsc.org

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling on Related Halo-pyrimidines

Halogenated SubstrateCoupling PartnerCatalyst/LigandBaseSolventYieldReference
3-Bromo-pyrazolo[1,5-a]pyrimidin-5-oneArylboronic acidXPhosPdG2 / XPhosK₂CO₃1,4-Dioxane/H₂OGood to Excellent nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-DioxaneGood mdpi.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. wikipedia.org It is a powerful method for synthesizing arylamines, which are prevalent in pharmaceuticals. The C7-bromo position of the target compound can be selectively aminated using a suitable palladium catalyst (e.g., derived from Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., RuPhos, BrettPhos), in the presence of a base like NaOt-Bu or LiHMDS. researchgate.netnih.gov This reaction has been successfully performed on similar bromo-azaheterocycles, demonstrating its feasibility for producing 7-amino-furo[3,2-d]pyrimidine derivatives. rsc.orgresearchgate.net

Table 2: Catalyst Systems for Buchwald-Hartwig Amination on Bromo-heterocycles

SubstrateAmineCatalyst/LigandBaseKey FeatureReference
7-Bromo-pyrido[2,3-b]pyrazineVariousPd(OAc)₂ / BINAPNaOt-BuAmination of bromo-azaheterocycle researchgate.net
3-Halo-2-aminopyridinesPrimary & Secondary AminesRuPhos/BrettPhos PrecatalystsLiHMDSCoupling of challenging substrates nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide to form a C(sp)-C(sp²) bond, yielding substituted alkynes. wikipedia.orglibretexts.org The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The C7-bromo position of this compound can undergo Sonogashira coupling to introduce alkynyl moieties, which are valuable functional groups for further synthetic elaborations or as components in materials science and medicinal chemistry. nih.gov The reaction conditions are generally mild, and the selectivity for the C-Br bond over the C-Cl bond can be readily achieved.

Table 3: General Conditions for Sonogashira Coupling

Halide TypeCatalyst SystemBaseSolventKey FeatureReference
Aryl BromidePd(PhCN)₂Cl₂ / P(t-Bu)₃Amine (e.g., Et₃N)DMF or EtherRoom temperature coupling organic-chemistry.org
Aryl IodidePd(Ph₃)₄Cl₂ / CuIAmineAmine (as solvent)Classic conditions, high reactivity libretexts.org

Functionalization through Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.orgharvard.edu This generates a stabilized carbanion that can then react with various electrophiles.

For the furo[3,2-d]pyrimidine system, the heteroatoms within the pyrimidine and furan rings can influence the acidity of neighboring protons. In principle, the chlorine atom at the C-2 position and the bromine atom at the C-7 position of "this compound" could act as weak DMGs. However, the most acidic proton on the furo[3,2-d]pyrimidine core is typically at the C-7 position of the furan ring. In the case of the title compound, this position is already substituted with a bromine atom.

A plausible DoM strategy would involve halogen-metal exchange, a related process where an organolithium reagent swaps with a halogen atom. For "this compound," a selective halogen-metal exchange at the more reactive C-7 bromo position could be achieved using alkyllithium reagents at low temperatures. The resulting 7-lithio-2-chlorofuro[3,2-d]pyrimidine intermediate could then be trapped with a variety of electrophiles to introduce new functional groups at the C-7 position.

Table 1: Potential DoM-type Reactions on a Furo[3,2-d]pyrimidine Core

Starting MaterialReagentsIntermediateElectrophile (E+)Product
7-Bromofuro[3,2-d]pyrimidine1. n-BuLi, THF, -78 °C7-Lithiofuro[3,2-d]pyrimidine1. DMF; 2. H₂OFuro[3,2-d]pyrimidine-7-carbaldehyde
7-Bromofuro[3,2-d]pyrimidine1. n-BuLi, THF, -78 °C7-Lithiofuro[3,2-d]pyrimidine1. CO₂; 2. H₃O⁺Furo[3,2-d]pyrimidine-7-carboxylic acid
7-Bromofuro[3,2-d]pyrimidine1. n-BuLi, THF, -78 °C7-Lithiofuro[3,2-d]pyrimidineI₂7-Iodofuro[3,2-d]pyrimidine

Note: This table represents hypothetical reactions based on established DoM and halogen-metal exchange principles, as specific literature for "this compound" is not available.

Other Electrophilic and Radical Reactions on the Furo[3,2-d]pyrimidine Core

The electron-rich nature of the furan ring within the furo[3,2-d]pyrimidine system makes it susceptible to electrophilic attack. However, the pyrimidine ring is electron-deficient. In "this compound," the C-7 position is blocked by a bromine atom. Electrophilic substitution, if it were to occur on the furan ring, would likely be directed to the C-6 position, although this is generally less reactive than C-7. Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions often require carefully controlled conditions to avoid degradation of the furan ring.

Radical reactions on pyrimidine-type structures have been studied, particularly in the context of DNA damage. nih.gov For the furo[3,2-d]pyrimidine core, radical reactions could potentially be initiated at various positions. For instance, radical addition to the pyrimidine ring or hydrogen abstraction from any available C-H bonds could occur under suitable conditions. The presence of a bromo substituent at C-7 might also allow for radical-mediated transformations, such as those involving tin hydrides or photoredox catalysis, to replace the bromine atom with other functional groups.

Oxidative and Reductive Modifications of the Furan Ring

The furan ring in furo[3,2-d]pyrimidines is susceptible to both oxidative and reductive modifications.

Oxidative Modifications: Oxidation of the furan moiety can lead to ring-opened products or rearranged structures. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide would likely degrade the entire heterocyclic system. Milder, more controlled oxidation can be achieved using reagents like m-chloroperoxybenzoic acid (m-CPBA), which could potentially lead to the formation of an epoxide across the furan double bond, followed by rearrangement or ring opening. Singlet oxygen, generated photochemically, could participate in a [4+2] cycloaddition across the furan ring, leading to an endoperoxide intermediate that could be further transformed.

Reductive Modifications: Catalytic hydrogenation is a common method for the reduction of the furan ring. Depending on the catalyst (e.g., Pd/C, PtO₂, Rh/Al₂O₃) and reaction conditions (pressure, temperature, solvent), the furan ring can be partially or fully reduced to its tetrahydrofuran (B95107) derivative. In the case of "this compound," catalytic hydrogenation would likely also lead to dehalogenation at both the C-2 and C-7 positions. For instance, hydrogenation of a related pyrido[3',2':4,5]furo[3,2-d]pyrimidine has been reported to reduce the pyridine (B92270) ring. nih.gov

A potential reductive modification pathway is summarized below:

Table 2: Hypothetical Reductive Modification of the Furan Ring

Starting MaterialReagents and ConditionsProduct
This compoundH₂, Pd/C, EtOH, rt2,3,6,7-Tetrahydrofuro[3,2-d]pyrimidine

Note: The product shown is a likely outcome based on the general reactivity of similar heterocyclic systems under these conditions, which typically includes dehalogenation.

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Halogen Substituents (Bromine and Chlorine) on Biological Potency and Selectivity

The presence and nature of halogen substituents on the furo[3,2-d]pyrimidine (B1628203) core can significantly influence the biological potency and selectivity of its derivatives. While direct SAR studies on 7-Bromo-2-chlorofuro[3,2-d]pyrimidine are not extensively documented in publicly available literature, the impact of halogenation can be inferred from studies on related heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines.

In many kinase inhibitors, a chlorine atom at the 2-position of a pyrimidine (B1678525) ring is a common feature, often involved in crucial interactions within the ATP-binding site of the target kinase. For instance, in a series of 2,4-disubstituted pyrrolo[2,3-d]pyrimidines, the presence of a halogen was found to be important for potent EGFR inhibitory activity. nih.gov

The combination of a chloro group at the 2-position and a bromo group at the 7-position in this compound creates a di-halogenated scaffold that is a valuable starting point for the development of potent and selective inhibitors. The differential reactivity of the C-Cl and C-Br bonds can be exploited for selective functionalization, allowing for the synthesis of a wide array of derivatives with tailored biological activities.

Systematic Variation of Substituents on the Furo[3,2-d]pyrimidine Core

The systematic variation of substituents at different positions of the furo[3,2-d]pyrimidine core is a key strategy in optimizing the biological activity of these compounds. The 7-bromo and 2-chloro positions of the title compound are particularly amenable to substitution, allowing for the exploration of a wide chemical space.

Studies on related furo[2,3-d]pyrimidine (B11772683) derivatives have demonstrated that modifications at various positions can lead to potent kinase inhibitors. researchgate.netnih.gov For example, in a series of furo[2,3-d]pyrimidine-based chalcones, the introduction of halogen-bearing substituents on an appended phenyl ring resulted in potent anti-proliferative activity. google.com

The following table summarizes the structure-activity relationships observed in various furo[2,3-d]pyrimidine and related heterocyclic derivatives, which can provide insights into potential modifications of the this compound core.

Scaffold Position of Variation Substituent Observed Activity Reference
Furo[2,3-d]pyrimidine5-position(E)-3-(4-chlorophenyl)acryloylPotent anti-proliferative activity against MCF-7 cells. google.com
Furo[2,3-d]pyrimidine5-position(E)-3-(4-fluorophenyl)acryloylPotent anti-proliferative activity against NCI 59 cell lines. google.com
Pyrrolo[2,3-d]pyrimidine2,4-positionsVarious amino and aryl groupsNanomolar inhibition of Aurora-A kinase. nih.gov
Furo[2,3-d]pyrimidine5- and 6-positionsThienyl and methyl groupsPotent inhibitory activity against Akt1 kinase. nih.gov

These examples highlight that both the nature and position of substituents are critical for biological activity. For this compound, substitutions at the 2- and 7-positions with various amino, aryl, and heterocyclic moieties would be a logical step in the development of novel inhibitors.

Conformational Analysis and Stereochemical Influences on SAR

In the context of the planar furo[3,2-d]pyrimidine ring system, the introduction of substituents with chiral centers can lead to stereoisomers with different biological activities. The specific stereochemistry of a substituent can dictate how the molecule fits into the binding pocket of a target protein. Therefore, controlling the stereochemistry during the synthesis of derivatives of this compound is crucial for developing potent and selective compounds.

Development of Fused and Bridged Analogues (e.g., Pyrido[3',2':4,5]furo[3,2-d]pyrimidines)

A common strategy to explore new chemical space and improve the pharmacological properties of a lead scaffold is the development of fused and bridged analogues. In the case of furo[3,2-d]pyrimidines, the fusion of an additional ring, such as a pyridine (B92270) ring, can lead to novel tricyclic systems with enhanced biological activity and selectivity.

One notable example is the development of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives. These compounds have been investigated as potent inhibitors of phosphodiesterase type 4 (PDE4) and PI3 kinase p110alpha. Current time information in Oskarshamn, SE.nih.govnih.govacs.org

In a study on pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as PDE4 inhibitors, it was found that the fusion of a gem-dimethylcyclohexyl moiety to the pyridine ring was a key element for high affinity to the enzyme. Current time information in Oskarshamn, SE.nih.gov This highlights the importance of the fused ring system in optimizing interactions with the biological target.

Similarly, the structural modification of a related thieno[3,2-d]pyrimidine (B1254671) hit led to the discovery of 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potent PI3 kinase p110alpha inhibitors with significant anti-proliferative activity. nih.gov

The development of such fused analogues from the this compound core represents a promising avenue for the discovery of novel therapeutic agents.

Chemoinformatic Tools in SAR Elucidation

Chemoinformatic tools play an increasingly important role in modern drug discovery, including the elucidation of structure-activity relationships. These computational methods can be applied to analyze large datasets of chemical structures and their biological activities to identify key molecular features responsible for potency and selectivity.

For the furo[3,2-d]pyrimidine scaffold, chemoinformatic approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to guide the design of new derivatives. Molecular docking simulations can predict the binding mode of a ligand within the active site of a target protein, providing insights into the key interactions that drive affinity. nih.govrsc.org For example, molecular dynamics simulations have been used to study the inhibitory mechanism of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors. libretexts.org

QSAR models can establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

While specific chemoinformatic studies on this compound are not widely reported, the application of these tools to the broader class of furo[3,2-d]pyrimidine and related heterocyclic inhibitors demonstrates their value in accelerating the drug discovery process. nih.govrsc.org

Biological Evaluation Methodologies and Mechanistic Insights

In Vitro Biological Activity Assessments

The furo[3,2-d]pyrimidine (B1628203) core and its isosteres are scaffolds of significant interest in medicinal chemistry, leading to their evaluation in a wide array of in vitro biological assays to determine their therapeutic potential.

Enzyme Inhibition Assays

Derivatives of the furo[2,3-d]pyrimidine (B11772683) scaffold, a close structural isomer of furo[3,2-d]pyrimidine, have been identified as potent inhibitors of key enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation and survival.

Notably, a series of novel furo[2,3-d]pyrimidine derivatives were designed and synthesized as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT). nih.govrsc.org One of the most promising compounds from this series, featuring a 1,3,4-thiadiazole (B1197879) moiety, demonstrated potent inhibitory activity against PI3Kα, PI3Kβ, and AKT-1 enzymes. nih.gov Specifically, compound 10b (see table of compounds) showed IC₅₀ values of 0.175 µM, 0.071 µM, and 0.411 µM for PI3Kα, PI3Kβ, and AKT, respectively. nih.govnih.gov Another study identified a furo[2,3-d]pyrimidine derivative with 2-thienyl and methyl groups at the C-5 and C-6 positions as an active inhibitor of Akt1 kinase, with an IC₅₀ value of 24 μM. nih.govresearchgate.net

Furthermore, the related pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold has been investigated for its inhibitory effect on phosphodiesterase type 4 (PDE4), an enzyme relevant to inflammatory diseases like asthma and COPD. nih.gov

While the prompt specified interest in enzymes such as Syk, DHFR, EGFR, VEGFR, and SIRT, specific inhibitory data for furo[3,2-d]pyrimidine derivatives against these particular targets is limited in the reviewed literature. However, broader studies on furo[2,3-d]pyrimidines have mentioned their potential as inhibitors of Receptor Tyrosine Kinases (RTKs), including VEGFR-2 and EGFR. researchgate.netresearchgate.net For instance, furanopyrimidine-based compounds have been developed as third-generation EGFR inhibitors for non-small cell lung cancer. researchgate.net Thieno[3,2-d]pyrimidine (B1254671) derivatives, which are sulfur isosteres of the furo[3,2-d]pyrimidine core, were synthesized and tested for activity against FLT3-ITD, but they did not show significant inhibitory action. nih.gov

Table 1: Enzyme Inhibition by Furo[2,3-d]pyrimidine Analogs
Compound ClassTarget EnzymeKey Findings (IC₅₀)Reference
Furo[2,3-d]pyrimidine-1,3,4-thiadiazole hybrid (Compound 10b)PI3Kα0.175 µM nih.govnih.gov
Furo[2,3-d]pyrimidine-1,3,4-thiadiazole hybrid (Compound 10b)PI3Kβ0.071 µM nih.govnih.gov
Furo[2,3-d]pyrimidine-1,3,4-thiadiazole hybrid (Compound 10b)AKT-10.411 µM nih.govnih.gov
5,6-disubstituted Furo[2,3-d]pyrimidine (Compound 3a)Akt124 µM researchgate.net
Pyrido[3',2':4,5]furo[3,2-d]pyrimidinesPDE4High affinity demonstrated nih.gov

Cell-Based Assays for Anti-proliferative Effects

The anti-proliferative potential of furo[2,3-d]pyrimidine derivatives has been extensively evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line panel. nih.govnih.govrevvity.co.jp A study on furo[2,3-d]pyrimidine-based chalcones found that halogen-bearing derivatives, in particular, demonstrated potent anti-proliferative activity. nih.gov Compounds 5d and 5e (see table of compounds) showed mean GI₅₀ values of 2.41 μM and 1.23 μM, respectively, across the NCI 59 cell line panel. nih.govnih.gov In a five-dose assay, these compounds were especially effective against the MCF-7 breast cancer cell line, with GI₅₀ values of 1.39 μM and 0.505 μM, respectively. rsc.org

Another comprehensive study synthesized sixteen furo[2,3-d]pyrimidine derivatives and tested them against the NCI 60 panel. nih.govrsc.org The standout compound, 10b , exhibited potent and broad-spectrum anticancer activity, with GI₅₀ values ranging from 0.91 to 16.7 μM against 38 different cancer cell lines. nih.govnih.gov It showed particularly strong cytostatic action against the breast cancer HS 578T cell line (GI₅₀ = 1.51 μM). nih.govnih.gov

Similarly, halogenated pyrrolo[3,2-d]pyrimidines, which are nitrogen isosteres of the target scaffold, have also been assessed. A 2,4-dichloro pyrrolo[3,2-d]pyrimidine was found to have anti-proliferative activity in the low micromolar range, and the introduction of iodine at the C7 position significantly enhanced its cytotoxic potency. nih.gov

Table 2: Anti-proliferative Activity of Furo[2,3-d]pyrimidine Analogs (NCI-60 Panel)
CompoundCell LineActivity (GI₅₀)Reference
Furo[2,3-d]pyrimidine chalcone (B49325) (5d)NCI-59 Panel (Mean)2.41 µM nih.govnih.gov
Furo[2,3-d]pyrimidine chalcone (5e)NCI-59 Panel (Mean)1.23 µM nih.govnih.gov
Furo[2,3-d]pyrimidine chalcone (5d)MCF-7 (Breast)1.39 µM rsc.org
Furo[2,3-d]pyrimidine chalcone (5e)MCF-7 (Breast)0.505 µM rsc.org
Furo[2,3-d]pyrimidine-thiadiazole hybrid (10b)NCI-60 Panel (Range)0.91 - 16.7 µM nih.govnih.gov
HS 578T (Breast)1.51 µM nih.govnih.gov

Antimicrobial and Antiviral Activity Evaluation

The biological evaluation of furo[3,2-d]pyrimidine analogs extends to their potential as antimicrobial and antiviral agents.

Acyclic analogues of furo[2,3-d]pyrimidin-2(3H)-one nucleosides have demonstrated antiviral activity, particularly against Varicella-Zoster Virus (VZV) and Human Cytomegalovirus (HCMV). nih.gov In one study, newly synthesized furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivatives were evaluated for antiviral activity. nih.gov Compounds 9a-c (see table of compounds) displayed broad-spectrum activity against both wild-type and thymidine (B127349) kinase-deficient strains of VZV, with one derivative being threefold more potent than the reference drug acyclovir (B1169) against the resistant strain. nih.gov

In the realm of antimicrobial testing, a series of furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their antibacterial and antifungal properties, with several compounds showing good activity against the tested microbial strains. researchgate.net However, a study on pyrrolo[3,2-d]pyrimidine derivatives reported only weak antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. auctoresonline.org

Molecular Mechanism of Action Investigations

To complement the activity data, studies have delved into the molecular mechanisms through which these compounds exert their biological effects, primarily focusing on the identification of specific molecular targets and their impact on cellular pathways.

Elucidation of Specific Molecular Targets

For the furo[2,3-d]pyrimidine analogs with potent anti-cancer activity, the primary molecular targets identified are the protein kinases PI3K and AKT. nih.govresearchgate.net The dual inhibition of these two key nodes in a critical cell survival pathway is a significant finding. Molecular docking studies have supported these findings, showing that the most active compounds fit well into the ATP-binding pockets of both PI3K and AKT-1. nih.govnih.gov

Other research has pointed towards Receptor Tyrosine Kinases (RTKs) like VEGFR-2 and EGFR as potential targets for various furo[2,3-d]pyrimidine derivatives. researchgate.netresearchgate.net For the antiviral furo[2,3-d]pyrimidine nucleoside analogs, the mechanism likely involves interaction with viral enzymes such as thymidine kinase, which is crucial for their activation to a pharmacologically active form. nih.gov

Pathway Inhibition and Modulation Studies

The inhibition of specific molecular targets by furo[2,3-d]pyrimidine derivatives leads to the modulation of critical cellular pathways. The most clearly elucidated mechanism is the inhibition of the PI3K/AKT signaling pathway. nih.govrsc.org This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell proliferation, growth, and survival while inhibiting apoptosis.

Studies have shown that inhibition of this pathway by furo[2,3-d]pyrimidine derivatives leads to cell cycle arrest and the induction of apoptosis. nih.govnih.gov For example, compound 10b was found to cause cell cycle arrest at the G0/G1 phase in breast cancer cells. nih.govnih.gov Similarly, certain furo[2,3-d]pyrimidine-based chalcones induce apoptosis through the activation of caspases 3 and 7, key executioner enzymes in the apoptotic cascade. rsc.orgnih.gov One such compound induced cell cycle arrest in the S phase for HT1080 fibrosarcoma cells and at the G1/M checkpoint for A549 lung carcinoma cells, demonstrating that the specific cellular response can be cell-type dependent. nih.gov

Induction of Cellular Processes (e.g., Apoptosis, Cell Cycle Arrest)

The anticancer potential of furo[3,2-d]pyrimidine analogs and related heterocycles is often attributed to their ability to modulate fundamental cellular processes such as apoptosis and cell cycle progression. Researchers have employed a variety of methodologies to elucidate these mechanisms, revealing the intricate ways in which these compounds can lead to cancer cell death.

Derivatives of the closely related furo[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds have demonstrated the ability to induce apoptosis, or programmed cell death, a critical process for eliminating damaged or cancerous cells. For instance, a series of novel pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties were synthesized and evaluated for their cytotoxic effects. nih.gov One compound, in particular, was found to induce late-stage apoptosis in the A549 lung cancer cell line. nih.gov This was accompanied by a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, alongside elevated levels of caspase-9 and caspase-3, key executioners of the apoptotic cascade. nih.gov

Furthermore, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells. nih.gov This induction was linked to the activation of caspase-3, an increase in the pro-apoptotic protein Bax and the tumor suppressor p53, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

In addition to apoptosis, the induction of cell cycle arrest is another key mechanism by which these heterocyclic compounds exert their anticancer effects. The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent the proliferation of cancer cells. Studies on pyrrolo[2,3-d]pyrimidine derivatives have shown their capability to arrest the cell cycle at different phases. For example, one derivative was observed to cause cell cycle arrest at the G0/G1 phase in A549 cells. nih.gov Similarly, certain pyrido[2,3-d]pyrimidine compounds were found to inhibit cyclin-dependent kinases (CDKs), which are crucial drivers of cell cycle progression, leading to cell cycle arrest. nih.gov

A study on novel pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors found that a lead compound could induce cell cycle arrest in HepG2 liver cancer cells. nih.gov Treatment with this compound led to an increase in the percentage of cells in the G0-G1 phase and a decrease in the S and G2/M phases, indicating an antiproliferative effect. nih.gov Mechanistic investigations revealed an increase in pro-apoptotic proteins like caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov

The following table summarizes the effects of representative related heterocyclic compounds on cellular processes:

Compound ClassCellular ProcessCell Line(s)Key Molecular Effects
Pyrrolo[2,3-d]pyrimidine-urea derivativesApoptosis, Cell Cycle Arrest (G0/G1)A549↓ Bcl-2, ↑ Bax, ↑ Caspase-9, ↑ Caspase-3 nih.gov
Pyrido[2,3-d]pyrimidine derivativesApoptosisPC-3, MCF-7↑ Caspase-3, ↑ Bax, ↑ p53, ↓ Bcl-2 nih.gov
Pyrrolo[2,3-d]pyrimidine derivativesCell Cycle Arrest (G0/G1), ApoptosisHepG2↑ Caspase-3, ↑ Bax, ↓ Bcl-2 nih.gov

Comparative Biological Profiling with Related Heterocycles

To understand the therapeutic potential and identify the most promising candidates for drug development, it is crucial to perform comparative biological profiling of new compounds against existing or related heterocyclic systems. Such studies help in establishing structure-activity relationships (SAR) and identifying scaffolds with superior efficacy and selectivity.

The furo[3,2-d]pyrimidine core is a bioisostere of purine (B94841), which allows it to interact with a wide range of biological targets, including kinases, which are often dysregulated in cancer. researchgate.net The biological activity of furo[2,3-d]pyrimidine derivatives has been compared with other heterocyclic compounds in various studies. For instance, novel furo[2,3-d]pyrimidine-based chalcones have demonstrated potent anti-proliferative activity against a panel of 59 cancer cell lines. rsc.org Notably, halogen-bearing derivatives showed pronounced cytotoxic activity against the resistant MCF-7 breast cancer cell line, with some compounds exhibiting greater potency than the established anticancer drug doxorubicin. rsc.org

In another study, a series of furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines were synthesized and screened for their antitumor effects against HepG2, Bel-7402, and HeLa cell lines. figshare.com One of the furo[2,3-d]pyrimidine derivatives exhibited the best antitumor activity against the HepG2 cell line with a very low IC50 value, highlighting the potential of this scaffold. figshare.com

The pyrrolo[2,3-d]pyrimidine scaffold, also a purine analog, has been extensively studied and compared with other heterocycles. researchgate.net Derivatives of this scaffold have been developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are critical for cell cycle control. researchgate.net The structural similarity of the deazapurine framework to adenine, the natural ligand of ATP, makes it an attractive platform for designing potent kinase inhibitors. researchgate.net

Comparative studies have also been conducted between different fused pyrimidine (B1678525) systems. For example, a study comparing pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives with pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as PI3 kinase inhibitors revealed that the furo-based compounds had significantly greater potency. nih.gov

The table below provides a comparative overview of the anticancer activities of different heterocyclic cores.

Heterocyclic CoreTarget/ActivityCell Line(s)Key Findings
Furo[2,3-d]pyrimidineAnticancerNCI 59-cell line panel, MCF-7Halogenated derivatives showed potent anti-proliferative and cytotoxic activity, some superior to doxorubicin. rsc.org
Furo[2,3-d]pyrimidineAntitumorHepG2, Bel-7402, HeLaA lead compound demonstrated significant activity against HepG2 cells with a low IC50 value. figshare.com
Pyrrolo[2,3-d]pyrimidineKinase Inhibition (e.g., CDKs)Various cancer cell linesThe deazapurine scaffold is a versatile platform for developing potent kinase inhibitors. researchgate.net
Pyrido[3',2':4,5]furo[3,2-d]pyrimidinePI3 Kinase Inhibition-Furo-based derivatives were significantly more potent than their thieno-based counterparts. nih.gov
Pyrrolo[2,3-d]pyrimidineAntibacterialPathogenic bacteriaExhibited weak antibacterial activity against several strains. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a prominent method used to investigate electronic structure, reactivity, and molecular orbitals. nih.govnih.gov While specific DFT studies on 7-Bromo-2-chlorofuro[3,2-d]pyrimidine are not prominently available, analysis of analogous structures provides a clear framework for how such calculations would be approached.

For instance, a DFT study on the closely related compound 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, performed at the B3LYP/6-311++G(d,p) level, reveals key electronic parameters. nih.gov Such calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive.

Theoretical calculations also provide insights into the distribution of electron density, which is crucial for understanding intermolecular interactions. The electron transition from HOMO to LUMO levels can be visualized, highlighting the regions of the molecule involved in electronic excitations. nih.gov These computational methods are essential for predicting the reactivity and stability of novel compounds like this compound.

Table 1: Representative Data from DFT Analysis of an Analogous Brominated Heterocycle

ParameterDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the ability to donate an electron.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron.
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO.Correlates with chemical reactivity and kinetic stability. nih.gov

Molecular Docking and Scoring for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in structure-based drug design for screening virtual libraries and understanding binding mechanisms. The furo[3,2-d]pyrimidine (B1628203) scaffold and its isomers are of significant interest in medicinal chemistry, and docking studies have been employed to explore their potential as kinase inhibitors.

For example, in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapies, docking studies were performed on related thieno[2,3-d]pyrimidine (B153573) derivatives. nih.gov These simulations identified crucial interactions within the ATP-binding site of the kinase, such as hydrogen bonds with key amino acid residues like Cys919 and Asp1046, which anchor the ligand in the hinge region. nih.gov The docking analysis also helps rationalize the structure-activity relationship (SAR), explaining why certain substitutions on the pyrimidine (B1678525) core lead to enhanced potency.

Similarly, docking studies on novel thieno[3,4-d]pyrimidine (B1628787) derivatives targeting HIV-1 reverse transcriptase revealed that hydrogen bonding and van der Waals interactions with residues like Leu100, Lys101, and Phe227 are critical for binding. tandfonline.com Such insights are invaluable for designing new derivatives of this compound with optimized interactions for a specific biological target.

Table 2: Examples of Molecular Docking Studies on Related Heterocyclic Scaffolds

Scaffold FamilyProtein TargetKey Interacting ResiduesReference
Thieno[2,3-d]pyrimidineVEGFR-2Cys919, Asp1046 nih.gov
Thieno[3,4-d]pyrimidineHIV-1 Reverse TranscriptaseLeu100, Lys101, Val106, Phe227 tandfonline.com
Thieno[3,2-d]pyrimidine (B1254671)Phosphatidylinositol 3-kinase (PI3Kα)Val851, Ser774 nih.gov
Thieno[3,2-d]pyrimidineFocal Adhesion Kinase (FAK)Not specified acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning-based models that correlate the chemical structure of compounds with their biological activity. nih.gov These predictive models are essential in medicinal chemistry for prioritizing the synthesis of new compounds and optimizing lead candidates.

Studies have successfully applied 2D and 3D-QSAR methods to series of furopyrimidine and thienopyrimidine derivatives. For instance, a QSAR study on furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors utilized multiple linear regression (MLR) and artificial neural network (ANN) models. nih.gov The high correlation coefficients (R² values of 0.889 for MLR and 0.998 for ANN) indicated a strong correlation between the calculated molecular descriptors and the observed inhibitory activity. nih.gov

In another study, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were applied to a series of thieno[3,2-d]pyrimidines with affinity for phosphodiesterase IV (PDE IV). nih.gov The resulting models were statistically robust and provided contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. nih.govresearchgate.net These maps guide chemists in modifying the scaffold to enhance potency. For example, a CoMFA model might indicate that a bulky substituent is favored in one region (a green contour) while an electronegative group is preferred in another (a blue contour). Such predictive insights are crucial for the rational design of novel this compound derivatives.

Table 3: Summary of QSAR Studies on Furopyrimidine and Thienopyrimidine Analogs

Scaffold FamilyTarget/ActivityQSAR Method(s)Statistical Quality (e.g., q², r²)Reference
Furo[2,3-d]pyrimidine & Thieno[2,3-d]pyrimidineVEGFR-2 InhibitionMLR, ANNr² (MLR) = 0.889; r² (ANN) = 0.998 nih.gov
Thieno[3,2-d]pyrimidinePDE IV InhibitionCoMFA, CoMSIAStatistically valid models reported nih.gov
Thieno[3,2-d]pyrimidineCholesterol Inhibition2D-QSAR, 3D-QSAR (CoMFA)q² = 0.9379 (2D); q² = 0.8837 (3D) researchgate.net
ThienopyrimidineStaphylococcus aureus InhibitionCoMFA, CoMSIAq² (CoMFA) = 0.758; q² (CoMSIA) = 0.744 researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational stability of a ligand-receptor complex and estimate binding affinities over time. nih.gov While molecular docking provides a static snapshot of binding, MD simulations track the movements of every atom in the system, offering a more realistic representation of the biological environment. nih.govnih.gov

MD simulations are frequently used to validate docking poses and assess the stability of the predicted interactions. For thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors, MD simulations were performed to confirm that the potent compounds remained stably bound within the active site. nih.gov Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms over time compared to a reference structure. A stable, low RMSD value suggests the complex is not undergoing major conformational changes. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position. It helps identify flexible regions of the protein or ligand. nih.gov

In a study of thieno[3,2-d]pyrimidine derivatives as PI3Kα inhibitors, MD simulations were used to provide a structural basis for their high enzymatic activity. nih.gov Similarly, simulations of HIV-1 reverse transcriptase in complex with thieno[3,4-d]pyrimidine inhibitors helped to confirm the stability of crucial hydrogen bonds and van der Waals interactions identified in docking. tandfonline.com These simulations are critical for confirming that a designed molecule, such as a derivative of this compound, can form a stable and long-lasting interaction with its intended target.

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches

Fragment-Based Drug Design (FBDD) and scaffold hopping are powerful strategies in modern drug discovery to identify novel chemical entities with therapeutic potential. FBDD starts with identifying small, low-molecular-weight fragments that bind weakly to a target, which are then grown or linked together to create more potent leads. nih.govresearchgate.net Scaffold hopping involves replacing the core structure (scaffold) of a known active compound with a different, often isosteric, core to discover new compounds with improved properties.

The furopyrimidine scaffold has been identified through scaffold hopping. In a search for inhibitors of Notum, a negative regulator of the Wnt signaling pathway, researchers started with known thieno[2,3-d]pyrimidine inhibitors. tandfonline.com By replacing the thiophene (B33073) ring with a furan (B31954) ring—a classic example of scaffold hopping—they discovered that furo[2,3-d]pyrimidine derivatives could restore potent inhibition of the target. tandfonline.com This approach led to new chemical tools suitable for studying Notum biology. nih.gov

This strategy highlights the potential of the furo[3,2-d]pyrimidine core of this compound as a viable scaffold for various biological targets. By using this core as a starting point, FBDD approaches could be used to add small chemical fragments to the chloro- and bromo- positions to build novel inhibitors. Similarly, the furo[3,2-d]pyrimidine scaffold itself could be a result of a scaffold hopping exercise from a more established class of inhibitors, aiming to improve properties like solubility, metabolic stability, or patentability.

Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

For 7-Bromo-2-chlorofuro[3,2-d]pyrimidine, ¹H NMR spectroscopy would be expected to show distinct signals for the two protons on the furan (B31954) and pyrimidine (B1678525) rings. The chemical shifts (δ) of these protons are influenced by the electronegativity of the adjacent nitrogen, oxygen, chlorine, and bromine atoms, as well as by the aromatic nature of the fused ring system. Protons on aromatic heterocyclic systems typically resonate in the downfield region of the spectrum, often between 7.0 and 9.5 ppm. researchgate.netlibretexts.orgresearchgate.netchemicalbook.com The coupling between adjacent protons (J-coupling) would provide information about their relative positions on the ring system.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. Carbons bonded to electronegative atoms like chlorine, bromine, nitrogen, and oxygen would be expected to be deshielded and appear at a lower field. ipb.ptorganicchemistrydata.orgresearchgate.netresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. A COSY spectrum would reveal which protons are coupled to each other, while an HSQC spectrum would show direct correlations between protons and the carbons to which they are attached. These experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

Illustrative ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-48.5 - 9.0Singlet-
H-67.5 - 8.0Singlet-

Note: This data is illustrative and based on typical chemical shifts for similar furo[3,2-d]pyrimidine (B1628203) systems. Actual values may vary.

Illustrative ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
C-2150 - 155
C-4145 - 150
C-5a155 - 160
C-6110 - 115
C-7100 - 105
C-7a160 - 165

Note: This data is illustrative and based on typical chemical shifts for similar furo[3,2-d]pyrimidine systems. Actual values may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would be expected to show a distinct molecular ion peak (M⁺). A key feature of the mass spectrum would be the isotopic pattern resulting from the presence of bromine and chlorine atoms. Chlorine has two common isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), which leads to an M+2 peak with an intensity of about one-third of the M⁺ peak for fragments containing one chlorine atom. chemguide.co.uk Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in an M+2 peak of nearly equal intensity for fragments containing one bromine atom. chemguide.co.ukyoutube.com The presence of both a chlorine and a bromine atom in this compound would result in a characteristic pattern of M⁺, M+2, and M+4 peaks. docbrown.info

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments, which is a definitive method for confirming the molecular formula. rsc.org

Illustrative Mass Spectrometry Data for this compound (C₆H₂BrClN₂O)

Ion Description Expected m/z
[M]⁺Molecular ion (⁷⁹Br, ³⁵Cl)247.9
[M+2]⁺Molecular ion (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl)249.9
[M+4]⁺Molecular ion (⁸¹Br, ³⁷Cl)251.9

Note: This data is illustrative. The fragmentation pattern would show additional peaks corresponding to the loss of atoms or functional groups.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule. The C=N and C=C stretching vibrations of the pyrimidine ring are expected to appear in the 1600-1450 cm⁻¹ region. researchgate.netcore.ac.uk The C-O stretching of the furan ring would likely be observed in the 1250-1050 cm⁻¹ range. The C-Cl and C-Br stretching vibrations typically appear in the fingerprint region of the spectrum, below 800 cm⁻¹. researchgate.net While IR spectroscopy is generally not sufficient for complete structure elucidation on its own, it provides a rapid and simple method for confirming the presence of key functional groups. nih.gov

Illustrative Infrared (IR) Spectroscopy Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=N Stretch1600 - 1550
C=C Stretch1500 - 1450
C-O-C Stretch1250 - 1050
C-Cl Stretch800 - 600
C-Br Stretch600 - 500

Note: This data is illustrative and based on typical absorption frequencies for similar heterocyclic compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of the atoms.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. It would confirm the connectivity of the atoms, the planarity of the fused ring system, and provide precise bond lengths and angles. nih.govamanote.commdpi.com This data is invaluable for understanding the electronic structure and intermolecular interactions of the molecule in the solid state. Obtaining suitable crystals for X-ray analysis can be a challenging but highly rewarding step in the characterization of a new compound.

Chromatographic Methods for Purity and Isolation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for the purification of synthesized compounds and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable column and solvent system, the purity of a sample of this compound can be determined, typically by monitoring the eluent with a UV detector.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govnih.govjfda-online.com This hyphenated technique is particularly useful as it not only separates the components of a mixture but also provides molecular weight information for each component, aiding in the identification of impurities. Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that uses smaller stationary phase particles to achieve higher resolution and faster analysis times compared to conventional HPLC. mdpi.com These chromatographic methods are indispensable tools in the synthesis and quality control of this compound and other fine chemicals.

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Areas for Furo[3,2-d]pyrimidine (B1628203) Scaffolds

While the furo[3,2-d]pyrimidine core is well-established in anticancer research, particularly as kinase inhibitors, its therapeutic potential extends to a much broader range of diseases. researchgate.netresearchgate.net Emerging research is actively investigating the efficacy of these compounds in new therapeutic landscapes.

One promising area is in the treatment of neurodegenerative diseases. For instance, certain furano[2,3-d]pyrimidine amides have been identified as potent inhibitors of Notum, a carboxylesterase that acts as a negative regulator of the Wnt signaling pathway. nih.gov The dysregulation of this pathway has been implicated in conditions like Alzheimer's disease, suggesting a potential therapeutic avenue for these compounds in neurology. nih.gov

Furthermore, the anti-inflammatory properties of related fused pyrimidine (B1678525) structures, such as pyrano[2,3-d]pyrimidines, are being explored. nih.gov This opens up possibilities for developing furo[3,2-d]pyrimidine derivatives as treatments for chronic inflammatory diseases. The versatility of the pyrimidine ring system also lends itself to the development of antiviral and antimicrobial agents, expanding the potential applications of this scaffold beyond oncology. researchgate.net

Research into furo[2,3-d]pyrimidine (B11772683) derivatives has also identified their potential as analgesic agents. researchgate.net This, combined with their known anticancer properties, could lead to the development of dual-function drugs that not only combat tumors but also alleviate cancer-related pain.

Table 1: Investigated Therapeutic Areas for Furo[3,2-d]pyrimidine Scaffolds and Related Derivatives

Therapeutic Area Target/Mechanism Example Compound Class
Oncology Kinase Inhibition (e.g., PI3K/AKT, VEGFR-2) Furo[2,3-d]pyrimidine derivatives
Neurodegenerative Diseases Notum Inhibition (Wnt signaling pathway) Furano[2,3-d]pyrimidine amides
Inflammatory Diseases Anti-inflammatory pathways Pyrano[2,3-d]pyrimidine derivatives
Infectious Diseases Antiviral and Antimicrobial targets Furo[2,3-d]pyrimidine analogues
Analgesia Pain signaling pathways Fused furo[2,3-d]pyrimidinone derivatives

Development of Targeted Delivery Systems for Furo[3,2-d]pyrimidine Derivatives

A significant challenge in cancer therapy is the selective delivery of cytotoxic agents to tumor cells while minimizing damage to healthy tissues. The development of targeted delivery systems for potent furo[3,2-d]pyrimidine derivatives is a critical area of future research. These systems aim to enhance the therapeutic index of these compounds by improving their pharmacokinetic and pharmacodynamic profiles.

Nanotechnology-based delivery systems, such as liposomes, nanoparticles, and micelles, offer a promising approach. These carriers can encapsulate furo[3,2-d]pyrimidine-based drugs, protecting them from premature degradation and enabling controlled release at the tumor site. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on cancer cells.

Another emerging strategy is the development of antibody-drug conjugates (ADCs). In this approach, a highly potent furo[3,2-d]pyrimidine derivative is chemically linked to a monoclonal antibody that targets a tumor-specific antigen. This conjugate circulates in the bloodstream until it binds to the target cancer cell, at which point it is internalized, and the cytotoxic payload is released, leading to selective cell death.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new furo[3,2-d]pyrimidine-based drugs. mdpi.comercim.eu These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates with improved potency and selectivity. nih.gov

Furthermore, AI can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of new compounds, helping to de-risk drug development at an early stage. crimsonpublishers.com Molecular docking and dynamics simulations, enhanced by AI, can provide detailed insights into the binding interactions between furo[3,2-d]pyrimidine derivatives and their biological targets, guiding the optimization of these molecules for improved efficacy. rsc.orgtandfonline.com

Table 2: Application of AI/ML in Furo[3,2-d]pyrimidine Drug Discovery

AI/ML Application Description Potential Impact
Generative Models Design of novel molecular structures with desired properties. ercim.eu Accelerated discovery of new drug candidates.
QSAR Modeling Prediction of biological activity based on chemical structure. nih.gov Efficient screening and prioritization of compounds.
ADME/Toxicity Prediction In silico assessment of drug-like properties and potential toxicity. crimsonpublishers.com Early identification and mitigation of development risks.
Molecular Docking & Simulation Elucidation of binding modes and interactions with biological targets. rsc.orgtandfonline.com Rational design of more potent and selective inhibitors.

Sustainable and Scalable Synthetic Methodologies for Furo[3,2-d]pyrimidines

The development of sustainable and scalable synthetic methods is crucial for the environmentally responsible and cost-effective production of furo[3,2-d]pyrimidine derivatives. dntb.gov.ua Green chemistry principles are increasingly being applied to the synthesis of these heterocyclic compounds, focusing on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency. researchgate.netresearchgate.net

Recent advances include the use of multicomponent reactions, which allow for the synthesis of complex molecules in a single step, reducing the number of synthetic operations and the amount of waste generated. researchgate.net The use of alternative energy sources, such as microwave irradiation and ultrasound, can accelerate reaction times and improve yields. nih.gov

Researchers are also exploring the use of environmentally benign solvents, such as water or ionic liquids, and the development of reusable catalysts to further enhance the sustainability of these synthetic processes. nih.govresearchgate.net These green synthetic approaches are not only beneficial for the environment but can also lead to more efficient and economical manufacturing processes, making these potentially life-saving drugs more accessible.

Multi-Targeted Ligand Design Based on Furo[3,2-d]pyrimidine Framework

The complexity of diseases like cancer, which often involve multiple signaling pathways, has led to the emergence of multi-targeted ligand design as a promising therapeutic strategy. The furo[3,2-d]pyrimidine scaffold, with its versatile structure, is an ideal framework for the development of drugs that can simultaneously modulate multiple biological targets.

For example, researchers have successfully designed and synthesized furo[2,3-d]pyrimidine derivatives that act as dual inhibitors of PI3K and AKT, two key kinases in a critical cancer-promoting pathway. rsc.orgnih.govsciprofiles.com By hitting two targets with a single molecule, these compounds can achieve a more potent and durable anticancer effect.

The future of this field lies in the rational design of furo[3,2-d]pyrimidine-based ligands that can interact with a carefully selected combination of targets to overcome drug resistance and improve therapeutic outcomes. This approach, often referred to as polypharmacology, is a paradigm shift from the traditional "one-drug, one-target" model and holds immense potential for the treatment of complex diseases. The design of such molecules often involves a deep understanding of the structural biology of the targets and the use of computational tools to predict the binding affinity and selectivity of the designed ligands. nih.gov

Q & A

What are the recommended synthetic routes for 7-Bromo-2-chlorofuro[3,2-d]pyrimidine, and how do reaction conditions influence yield?

Methodological Answer:
Two primary strategies are derived from analogous compounds:

  • Halogenation via NBS : Bromination of a chlorinated precursor using N-bromosuccinimide (NBS) in dry dichloromethane (DCM) at room temperature, yielding ~76% after purification via silica gel chromatography .
  • Alkylation with NaH/Iodomethane : Methylation using NaH (60% dispersion in oil) and iodomethane in DMF at 0°C, achieving 88% yield. Key variables include strict temperature control and degassing solvents to prevent side reactions .
    Optimization Tips : Use anhydrous solvents, monitor reaction progress via TLC, and adjust stoichiometry (e.g., 1.2–1.5 eq. NBS) to minimize di-brominated byproducts.

How can researchers resolve contradictions in reported synthetic yields for halogenated pyrimidine derivatives?

Analytical Framework:
Discrepancies often arise from:

  • Reagent Purity : Impurities in NaH or NBS (e.g., residual oil in NaH dispersions) reduce effective molarity. Pre-washing NaH with hexane improves reactivity .
  • Workup Procedures : Incomplete quenching (e.g., with acetic acid) or inadequate purification (e.g., gradient elution in chromatography) lowers isolated yields.
    Troubleshooting : Validate reagent purity via titration, and cross-check NMR spectra (e.g., δ 7.8–8.2 ppm for pyrrolo-pyrimidine protons) to confirm structural integrity .

What advanced spectroscopic techniques are critical for characterizing this compound?

Characterization Protocol:

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include:
    • Aromatic protons at δ 8.1–8.5 ppm (pyrimidine ring) .
    • Methyl groups (if present) at δ 2.3–2.7 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error. For C₇H₄BrClN₃O, expect m/z ≈ 273.89 .
  • Elemental Analysis : Validate C/H/N ratios (e.g., theoretical C 34.11%, H 2.04%, N 17.05%) to confirm purity .

What safety protocols are essential when handling halogenated pyrimidines like this compound?

Safety Guidelines:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Waste Management : Segregate halogenated waste in labeled containers for incineration. Avoid aqueous disposal due to environmental toxicity .
  • Emergency Measures : For skin contact, rinse with 10% sodium thiosulfate; for inhalation, move to fresh air and monitor for respiratory distress .

How can computational modeling enhance the design of this compound derivatives for kinase inhibition?

Theoretical Approach:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to tyrosine kinases (e.g., VEGF receptor). Focus on halogen bonding between Br/Cl and kinase hinge regions .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 2) with IC₅₀ values from enzymatic assays .
    Validation : Cross-reference computational results with crystallographic data (e.g., PDB ID 1T46) to refine force field parameters .

What experimental frameworks address discrepancies between in vitro and cellular activity of halogenated pyrimidines?

Contradiction Analysis:

  • Membrane Permeability : Measure logP (e.g., via shake-flask method) to assess cellular uptake. Br/Cl substituents may increase hydrophobicity but reduce solubility .
  • Metabolic Stability : Incubate compounds with liver microsomes to identify dehalogenation or oxidation pathways. Use LC-MS to track metabolite formation .
    Case Study : Derivatives with electron-deficient rings show improved stability in HepG2 cells but lower bioavailability due to protein binding .

How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Conceptual Strategy:

  • Target Identification : Align with kinase inhibition theories (e.g., ATP-competitive binding) by comparing scaffold similarity to known inhibitors (e.g., Imatinib) .
  • Hypothesis-Driven Design : Test if Br/Cl substitution enhances selectivity over non-target kinases (e.g., EGFR vs. Src) using kinome-wide profiling .
    Documentation : Frame research questions within established models (e.g., "How do halogen interactions modulate kinase specificity?") to ensure academic rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.